molecular formula C8H6N2O B152410 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde CAS No. 130473-26-6

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Cat. No.: B152410
CAS No.: 130473-26-6
M. Wt: 146.15 g/mol
InChI Key: SHTJIHCOCNIHLP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O It is characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group at the 5-position

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these processes, particularly in cancer cells where the FGFR pathway is often overactive .

Pharmacokinetics

It is known that the compound has a molecular weight of 14615 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of the FGFR signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at 2-8°C in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJIHCOCNIHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562536
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130473-26-6
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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